Methyl pyridin-4-ylcarbamodithioate
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Overview
Description
Methyl pyridin-4-ylcarbamodithioate is a chemical compound known for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry. This compound is particularly useful in controlling radical polymerization processes, allowing for the synthesis of well-defined polymers with specific molecular weights and narrow molecular weight distributions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pyridin-4-ylcarbamodithioate can be synthesized through a reaction involving pyridine-4-carbodithioic acid and methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl pyridin-4-ylcarbamodithioate primarily undergoes radical polymerization reactions. It can also participate in nucleophilic substitution reactions due to the presence of the carbodithioate group .
Common Reagents and Conditions:
Radical Polymerization: Commonly used in the presence of radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Nucleophilic Substitution: Typically involves bases like potassium carbonate or sodium hydroxide.
Major Products: The major products formed from these reactions include well-defined polymers with specific architectures, such as block copolymers and star-shaped polymers .
Scientific Research Applications
Methyl pyridin-4-ylcarbamodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl pyridin-4-ylcarbamodithioate in radical polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the radical site between the growing polymer chain and the RAFT agent. This process allows for precise control over the molecular weight and architecture of the resulting polymers .
Comparison with Similar Compounds
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
Comparison: Methyl pyridin-4-ylcarbamodithioate is unique in its ability to control the polymerization of both more-activated monomers (MAMs) and less-activated monomers (LAMs) through protonation and deprotonation of the pyridyl nitrogen. This switchable behavior makes it highly versatile compared to other RAFT agents that may only be effective with specific types of monomers .
Properties
CAS No. |
52054-87-2 |
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Molecular Formula |
C7H8N2S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
methyl N-pyridin-4-ylcarbamodithioate |
InChI |
InChI=1S/C7H8N2S2/c1-11-7(10)9-6-2-4-8-5-3-6/h2-5H,1H3,(H,8,9,10) |
InChI Key |
DGLZGECEMMWSKV-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NC1=CC=NC=C1 |
Origin of Product |
United States |
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